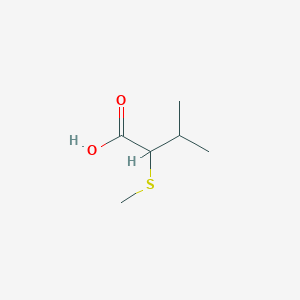
3-甲基-2-(甲硫基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(methylthio)butanoic acid is an organic compound with the molecular formula C6H12O2S. It is a branched-chain carboxylic acid that contains a methylthio group. This compound is known for its distinctive odor and is used in various fields of research and industry due to its unique chemical properties.
科学研究应用
3-Methyl-2-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor and in the production of specialty chemicals
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2-(methylthio)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanone with methylthiolate in the presence of a base to form the corresponding thioether. This intermediate is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, 3-Methyl-2-(methylthio)butanoic acid is often produced through the fermentation of amino acids by specific strains of bacteria. This method is advantageous due to its cost-effectiveness and scalability. The fermentation process involves the conversion of amino acids into the desired carboxylic acid through a series of enzymatic reactions .
化学反应分析
Types of Reactions
3-Methyl-2-(methylthio)butanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxylic acid group can be substituted with other functional groups to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are used to convert the carboxylic acid to its corresponding acid chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
作用机制
The mechanism of action of 3-Methyl-2-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity .
相似化合物的比较
Similar Compounds
3-Methylbutanoic acid: Similar in structure but lacks the methylthio group.
2-Methylbutanoic acid: Differs in the position of the methyl group.
3-Methyl-2-oxobutanoic acid: Contains a keto group instead of a methylthio group.
Uniqueness
3-Methyl-2-(methylthio)butanoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions that similar compounds without the methylthio group cannot undergo. This uniqueness makes it valuable in various research and industrial applications .
属性
IUPAC Name |
3-methyl-2-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVJDJKUPKFBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














